N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-10(16-12-8)11-9(14)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIHUSWIEYQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919423 | |
| Record name | N-(3-Methyl-1,2-oxazol-5-yl)-2-(morpholin-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91977-78-5 | |
| Record name | 4-Morpholineacetamide, N-(3-methyl-5-isoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091977785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methyl-1,2-oxazol-5-yl)-2-(morpholin-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with morpholine in the presence of a suitable base such as sodium hydride.
Acetylation: The final step involves the acetylation of the intermediate product to form this compound. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups attached to the isoxazole ring.
Scientific Research Applications
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring enhances the compound’s binding affinity to receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide with structurally related compounds from the evidence:
Key Observations :
Spectroscopic and Analytical Data
- IR/NMR Trends : In analogs like 5af and 5ag, the 3-methyl-5-isoxazolyl group exhibits characteristic IR peaks (C=O at ~1675 cm⁻¹) and ¹H NMR signals (δ 2.4–2.6 ppm for methyl groups) . The morpholine group in the target compound would likely show distinct N-H and C-O stretches in IR and δ 3.5–4.0 ppm (morpholine protons) in NMR.
- Mass Spectrometry : Analogs such as 5af (MW 323) and 7ah (MW 276) confirm the stability of isoxazole-containing compounds under MS conditions, suggesting the target compound would similarly produce a clear molecular ion peak .
Biological Activity
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a morpholine ring and an isoxazole moiety, which are known to influence biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focused on its effect on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Table 1: IC50 Values Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 15.2 |
| HT-29 (Colorectal) | >20 |
| MCF-7 (Breast) | 12.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed notable efficacy against ovarian and breast cancer cells but had limited effect on colorectal cancer cells.
The mechanism of action for this compound involves:
- Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage and subsequent apoptosis. This was evidenced by flow cytometry studies measuring ROS production post-treatment.
- Mitochondrial Dysfunction : Treatment with the compound resulted in mitochondrial membrane depolarization, which is critical for cell survival. The use of JC-1 dye indicated a concentration-dependent decrease in mitochondrial potential, correlating with increased cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.
Case Studies
-
Case Study on Ovarian Cancer :
A clinical trial investigated the effects of this compound on patients with advanced ovarian cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group. -
Antimicrobial Efficacy Study :
An in vitro study assessed the antimicrobial properties of the compound against various pathogens. The findings revealed that it inhibited growth effectively, particularly against Staphylococcus aureus, suggesting its potential use in treating infections.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cyclocondensation of hydroxylamine derivatives with diketones or alkynes under acidic conditions .
- Morpholine coupling : Amidation or nucleophilic substitution to introduce the 4-morpholineacetamide moiety, often using coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization ensures purity, with structural confirmation via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide?
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., isoxazole C-H at δ 6.5–7.0 ppm, morpholine N-CH₂ at δ 3.5–3.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and dihedral angles critical for understanding conformational stability .
Q. What biological targets are associated with this compound?
Isoxazole derivatives are studied for enzyme inhibition (e.g., kinases, oxidoreductases) and receptor modulation. The morpholine moiety enhances solubility and bioavailability, making it relevant in cancer and metabolic disease research .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide analogs?
- Catalyst selection : Substituting n-BuLi with LDA improved yields from 27% to 68% in analogous cyclization reactions .
- Temperature control : Maintaining −80°C during anion formation prevents side reactions .
- Solvent systems : THF enhances intermediate stability compared to polar aprotic solvents .
Q. How do electronic and steric effects of substituents on the isoxazole ring influence biological activity?
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Steric hindrance : Bulky substituents at the 3-position reduce off-target interactions, as seen in analogs with 2-pyridyl groups .
- Computational modeling : Frontier Molecular Orbital (FMO) analysis predicts reactivity and interaction hotspots .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Dose-response validation : Ensure activity is concentration-dependent and not assay-specific .
- Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular viability assays (e.g., MTT) to confirm mechanistic relevance .
- Structural analogs : Cross-reference with derivatives (e.g., N-(5-chloro-2-methylphenyl)-thiazolopyrimidine acetamide) to identify conserved pharmacophores .
Q. How can researchers address instability of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide in aqueous solutions?
- pH adjustment : Stabilize the amide bond by buffering solutions near neutral pH (6.5–7.5) .
- Lyophilization : Freeze-drying improves long-term storage stability .
- Protective groups : Temporarily mask reactive sites (e.g., morpholine nitrogen) during synthesis .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide derivatives?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; hydrogen bonding in DMSO deshields protons .
- Dynamic effects : Conformational flexibility (e.g., morpholine ring puckering) causes splitting in ¹H NMR .
- Reference compounds : Use analogs like 3-(3-methyl-5-isoxazolyl)-2-phenylpyridine for baseline comparisons .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Outlier detection : Use Grubbs’ test to exclude anomalous data points from replicates .
Experimental Design
Q. Q. How to design a structure-activity relationship (SAR) study for N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide?
- Variable groups : Systematically modify the isoxazole (e.g., 3-methyl vs. 5-trifluoromethyl) and morpholine (e.g., acetamide vs. sulfonamide) .
- Control compounds : Include unsubstituted isoxazole and morpholine-free analogs to isolate effects .
- High-throughput screening : Use fragment-based libraries to identify synergistic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
